molecular formula C10H11NO4 B1605154 (3-Methoxy-benzoylamino)-acetic acid CAS No. 57728-61-7

(3-Methoxy-benzoylamino)-acetic acid

Cat. No.: B1605154
CAS No.: 57728-61-7
M. Wt: 209.2 g/mol
InChI Key: JPKBHIBVUXBFSZ-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzoyl)glycine is a chemical compound that belongs to the class of benzoyl amino acids. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been studied for its potential therapeutic and environmental applications due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Methoxybenzoyl)glycine can be synthesized through various synthetic routes. One common method involves the reaction of 3-methoxybenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of N-(3-Methoxybenzoyl)glycine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzoyl)glycine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzoylglycine.

    Reduction: Formation of 3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoylglycine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzoyl)glycine involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or interacting with receptors in biological systems. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through multiple mechanisms, including inhibition of oxidative stress and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxybenzoyl)glycine
  • N-(4-Methoxybenzoyl)glycine
  • N-(3-Hydroxybenzoyl)glycine
  • N-(3-Chlorobenzoyl)glycine

Uniqueness

N-(3-Methoxybenzoyl)glycine is unique due to the presence of the methoxy group at the 3-position of the benzoyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-8-4-2-3-7(5-8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKBHIBVUXBFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342890
Record name n-(3-methoxybenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57728-61-7
Record name N-(3-Methoxybenzoyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57728-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-(3-methoxybenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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